4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzoic acid
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Overview
Description
4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzoic acid is an organic compound characterized by the presence of a cyano group, a fluorophenyl group, and a benzoic acid moiety
Preparation Methods
The synthesis of 4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a reaction between 4-fluorobenzaldehyde and malononitrile in the presence of a base such as piperidine.
Coupling Reaction: The ethenyl intermediate is then coupled with 4-bromobenzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for research and development.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzoic acid involves its interaction with specific molecular targets. The cyano group and fluorophenyl group play crucial roles in its binding affinity and specificity towards enzymes or receptors. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzoic acid can be compared with similar compounds such as:
4-(4-Fluorophenyl)benzoic acid: This compound lacks the cyano group and ethenyl linkage, making it less versatile in certain chemical reactions.
4-Cyano-2-fluorobenzoic acid: This compound has a different substitution pattern, which affects its chemical reactivity and applications.
4-(4-Morpholinyl)benzoic acid:
Properties
IUPAC Name |
4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-15-7-1-11(2-8-15)9-14(10-18)12-3-5-13(6-4-12)16(19)20/h1-9H,(H,19,20)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGIHPPVHIPVBE-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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